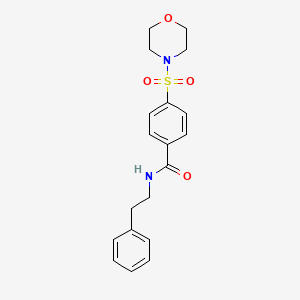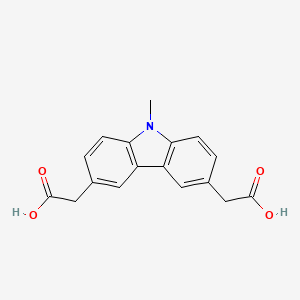![molecular formula C17H23NO2 B5846387 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5846387.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide, commonly known as CYCLOMEN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects.
Mécanisme D'action
The mechanism of action of CYCLOMEN involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and leukotrienes. Prostaglandins and leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory conditions. By inhibiting their production, CYCLOMEN reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
CYCLOMEN has been found to exhibit potent analgesic, anti-inflammatory, and antipyretic effects. It has been shown to reduce pain and inflammation in various animal models of arthritis and asthma. CYCLOMEN has also been found to reduce fever in animal models of pyrexia.
Avantages Et Limitations Des Expériences En Laboratoire
CYCLOMEN has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity and yield. It has also been extensively studied and has a well-established mechanism of action. However, it has some limitations, such as its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research on CYCLOMEN. One potential direction is to investigate its potential as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition affecting the gastrointestinal tract. Another direction is to explore its potential as a treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. Additionally, further research is needed to understand its potential toxicity and side effects in humans, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of CYCLOMEN involves the reaction of 2-methoxybenzoyl chloride with N-(1-cyclohexen-1-yl)ethanamine in the presence of an organic base. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized to yield CYCLOMEN in high purity and yield.
Applications De Recherche Scientifique
CYCLOMEN has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. This makes it a potential candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-10-6-5-9-15(16)13-17(19)18-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJGKXUWIPNMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

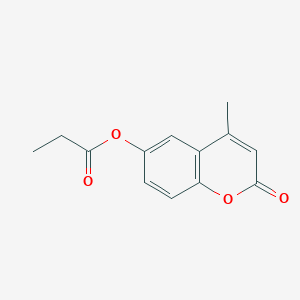
![N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5846332.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5846340.png)

![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
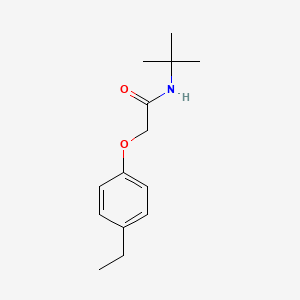
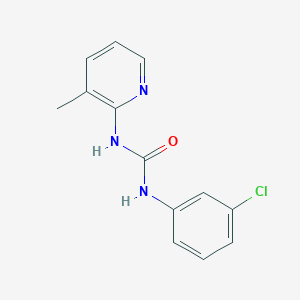
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B5846409.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)
